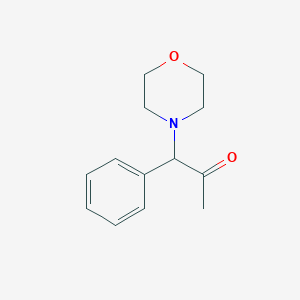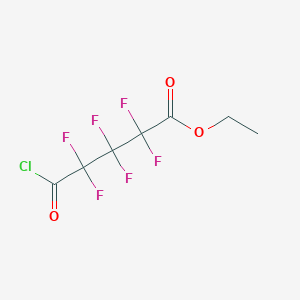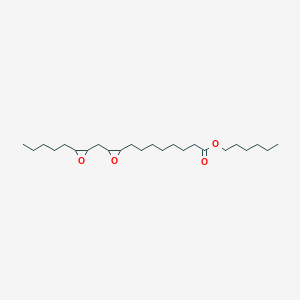
2-(1-Methylcyclohexyl)-p-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methylcyclohexyl)-p-cresol, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant commonly used in the food, cosmetic, and pharmaceutical industries. BHT is added to products to prevent oxidation, which can cause spoilage, rancidity, and loss of potency. The use of BHT has been controversial due to its potential health effects, but it remains a popular ingredient in many consumer products.
Mechanism of Action
2-(1-Methylcyclohexyl)-p-cresol works by donating a hydrogen atom to free radicals, which are highly reactive molecules that can damage cells and DNA. By neutralizing free radicals, 2-(1-Methylcyclohexyl)-p-cresol helps to prevent oxidative damage and protect cells from harm. 2-(1-Methylcyclohexyl)-p-cresol also has the ability to regenerate other antioxidants, such as vitamin E, which further enhances its protective effects.
Biochemical and Physiological Effects:
2-(1-Methylcyclohexyl)-p-cresol has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation, lower cholesterol levels, and improve insulin sensitivity. 2-(1-Methylcyclohexyl)-p-cresol has also been shown to have neuroprotective effects, which may be beneficial for conditions such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(1-Methylcyclohexyl)-p-cresol is a widely used antioxidant in laboratory experiments due to its stability and effectiveness. It is relatively inexpensive and easy to obtain, making it a popular choice for researchers. However, 2-(1-Methylcyclohexyl)-p-cresol has been shown to interfere with some assays, such as those used to measure lipid peroxidation, and may have variable effects depending on the experimental conditions.
Future Directions
There are many potential future directions for research on 2-(1-Methylcyclohexyl)-p-cresol. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. 2-(1-Methylcyclohexyl)-p-cresol has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is the development of new antioxidants with improved properties, such as increased stability and effectiveness. 2-(1-Methylcyclohexyl)-p-cresol has served as a model for the development of new antioxidants, and ongoing research in this area may lead to the discovery of new compounds with even greater potential.
Synthesis Methods
2-(1-Methylcyclohexyl)-p-cresol is synthesized by reacting p-cresol with isobutylene in the presence of sulfuric acid. The resulting intermediate is then hydrogenated using a palladium catalyst to produce 2-(1-Methylcyclohexyl)-p-cresol. The process is typically carried out in a closed system to prevent contamination and ensure product purity.
Scientific Research Applications
2-(1-Methylcyclohexyl)-p-cresol has been widely studied for its antioxidant properties and potential health benefits. It has been shown to protect against oxidative stress, which is linked to many chronic diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. 2-(1-Methylcyclohexyl)-p-cresol has also been studied for its anti-inflammatory and antimicrobial properties.
properties
CAS RN |
16152-65-1 |
|---|---|
Product Name |
2-(1-Methylcyclohexyl)-p-cresol |
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
4-methyl-2-(1-methylcyclohexyl)phenol |
InChI |
InChI=1S/C14H20O/c1-11-6-7-13(15)12(10-11)14(2)8-4-3-5-9-14/h6-7,10,15H,3-5,8-9H2,1-2H3 |
InChI Key |
MQVDCVRWVSDQNN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2(CCCCC2)C |
Other CAS RN |
16152-65-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)











